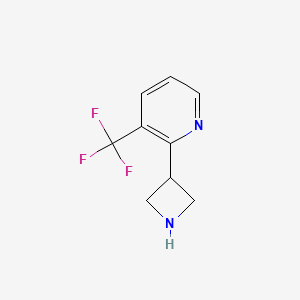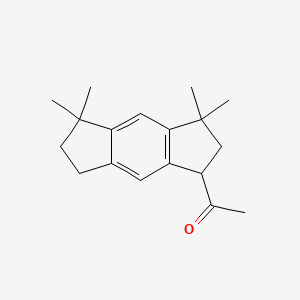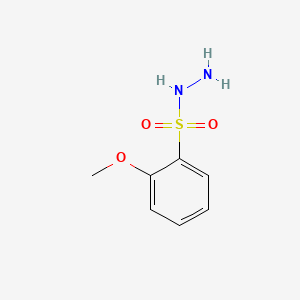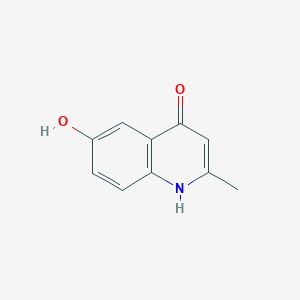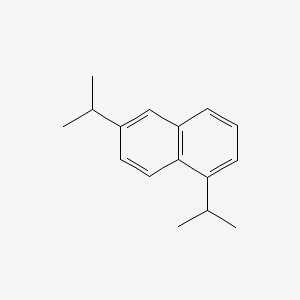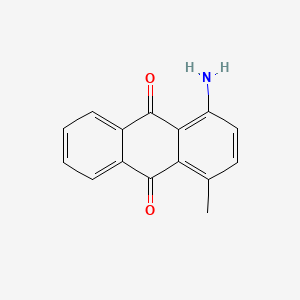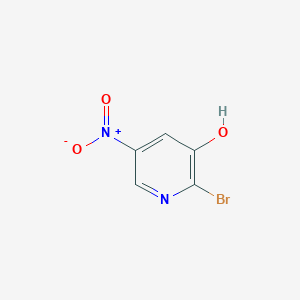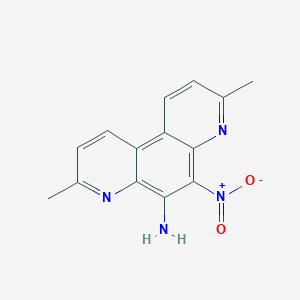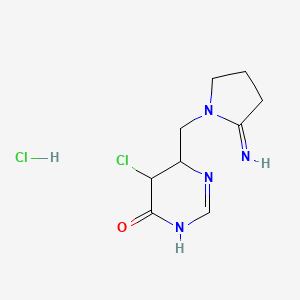
5-Chloro-6-((2-iminopyrrolidin-1-yl)methyl)-5,6-dihydropyrimidin-4(3h)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-((2-iminopyrrolidin-1-yl)methyl)-5,6-dihydropyrimidin-4(3H)-one hydrochloride is a synthetic compound known for its role as a thymidine phosphorylase inhibitor. It is often used in combination with other compounds for its antineoplastic properties, particularly in the treatment of various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-((2-iminopyrrolidin-1-yl)methyl)-5,6-dihydropyrimidin-4(3H)-one hydrochloride typically involves the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-iminopyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-((2-iminopyrrolidin-1-yl)methyl)-5,6-dihydropyrimidin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with other nucleophiles.
Oxidation and reduction: The compound can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include organolithium compounds and other nucleophiles.
Oxidation and reduction: These reactions often require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
5-Chloro-6-((2-iminopyrrolidin-1-yl)methyl)-5,6-dihydropyrimidin-4(3H)-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting thymidine phosphorylase, an enzyme involved in DNA synthesis.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects by inhibiting thymidine phosphorylase, an enzyme that plays a crucial role in the pyrimidine salvage pathway. By inhibiting this enzyme, the compound disrupts DNA synthesis in rapidly dividing cancer cells, leading to cell death .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C9H14Cl2N4O |
|---|---|
Poids moléculaire |
265.14 g/mol |
Nom IUPAC |
5-chloro-4-[(2-iminopyrrolidin-1-yl)methyl]-4,5-dihydro-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C9H13ClN4O.ClH/c10-8-6(12-5-13-9(8)15)4-14-3-1-2-7(14)11;/h5-6,8,11H,1-4H2,(H,12,13,15);1H |
Clé InChI |
ZBBCMGLWMUKEJM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=N)N(C1)CC2C(C(=O)NC=N2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



